Benzenemethanaminium, N,N,N-trimethyl-4-nitro-
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Overview
Description
Benzenemethanaminium, N,N,N-trimethyl-4-nitro- is an organic compound with the molecular formula C10H15N It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with three methyl groups and a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N,N,N-trimethyl-4-nitro- typically involves the nitration of N,N,N-trimethylbenzenemethanamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanaminium, N,N,N-trimethyl-4-nitro- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanaminium, N,N,N-trimethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the nitrogen atom can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of benzenemethanamine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Hydrolysis: Aqueous solutions of strong acids or bases.
Major Products Formed
Reduction: Benzenemethanaminium, N,N,N-trimethyl-4-amino-.
Substitution: Various N-alkyl or N-aryl benzenemethanaminium derivatives.
Hydrolysis: Benzenemethanamine and its derivatives.
Scientific Research Applications
Benzenemethanaminium, N,N,N-trimethyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanaminium, N,N,N-trimethyl-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Benzenemethanaminium, N,N,N-trimethyl-4-nitro- can be compared with other similar compounds, such as:
Benzenemethanamine, N,N,4-trimethyl-: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Benzenamine, N,N,4-trimethyl-: Similar structure but without the methylene bridge, leading to variations in physical and chemical properties.
Benzeneethanamine, N,N,α-trimethyl-: Contains an ethyl group instead of a methylene bridge, affecting its overall reactivity and applications.
These comparisons highlight the unique features of Benzenemethanaminium, N,N,N-trimethyl-4-nitro-, such as its nitro group and specific substitution pattern, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
trimethyl-[(4-nitrophenyl)methyl]azanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O2/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDLOLMVNKROEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2O2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328136 |
Source
|
Record name | Benzenemethanaminium, N,N,N-trimethyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46338-52-7 |
Source
|
Record name | Benzenemethanaminium, N,N,N-trimethyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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